molecular formula C₁₃H₁₃BrN₄S B1662467 Trovirdine CAS No. 149488-17-5

Trovirdine

Cat. No. B1662467
M. Wt: 337.24 g/mol
InChI Key: HOCFDYZWQYGULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trovirdine, also known as LY 300046 or LY 300082, is a non-nucleoside reverse transcriptase (NNRT) inhibitor of HIV-1 RT . It has been studied in Phase II trials for the treatment of HIV infection .


Molecular Structure Analysis

Trovirdine has a molecular formula of C13H13BrN4S . The InChIKey, a unique identifier for chemical substances, for Trovirdine is HOCFDYZWQYGULA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Trovirdine has a molecular weight of 337.24 . It should be stored at 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Trovirdine, identified as LY300046·HCI, is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Research has shown its effectiveness in both cell-free HIV-1 polymerase assays and HIV-1-infected MT-4 cell cultures. Trovirdine demonstrates synergistic effects when combined with other RT inhibitors like AZT, ddl, and ddC, showing substantial synergism in various assays. This suggests that trovirdine can be a critical component in combination therapies targeting HIV-1 replication (Zhang, Vrang, Rydergård, Åhgren, & Öberg, 1996).

Development of PETT Compounds

Phenylethylthiazolylthiourea (PETT) derivatives, including trovirdine, have been recognized as a new series of non-nucleoside inhibitors of HIV-1 RT. Trovirdine's discovery has led to the identification of various potent anti-HIV-1 agents. These compounds have demonstrated significant inhibition of both wild-type and mutant strains of HIV-1 in cell culture assays, showcasing their potential in treating AIDS (Cantrell et al., 1996).

Inhibition of Mutant HIV-1 Reverse Transcriptases

Further studies on trovirdine have revealed its efficacy in inhibiting mutant HIV-1 RT variants known for resistance to other non-nucleoside RT inhibitors. This includes mutations like Leu100-->Ile, Glu138-->Arg, Tyr181-->Cys, and Tyr188-->His. The research indicates that trovirdine's inhibition of HIV-1 RT is reversible and template-dependent, providing insights into its mechanism of action against HIV-1 (Zhang, Vrang, Bäckbro, Lind, Sahlberg, Unge, & Oberg, 1995).

Potential Against Multidrug-Resistant HIV-1

Trovirdine analogs, such as HI-346 and HI-445, have been investigated for their effectiveness against multidrug-resistant HIV-1 strains. These compounds have shown better efficacy than trovirdine in inhibiting the replication of drug-sensitive HIV-1 strains and significantly higher potency against multidrug-resistant strains. This highlights trovirdine's potential role in managing drug-resistant HIV-1 variants (Uckun, Mao, Pendergrass, Maher, Zhu, Tuel-ahlgren, & Venkatachalam, 1999)

Safety And Hazards

Trovirdine is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It’s also toxic and can cause serious damage to health by prolonged exposure. There’s a possible risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCFDYZWQYGULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869977
Record name N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trovirdine

CAS RN

149488-17-5
Record name Trovirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovirdine
Reactant of Route 2
Reactant of Route 2
Trovirdine
Reactant of Route 3
Reactant of Route 3
Trovirdine
Reactant of Route 4
Reactant of Route 4
Trovirdine
Reactant of Route 5
Reactant of Route 5
Trovirdine
Reactant of Route 6
Reactant of Route 6
Trovirdine

Citations

For This Compound
247
Citations
H Zhang, L Vrang, K Bäckbro, P Lind, C Sahlberg… - Antiviral research, 1995 - Elsevier
… Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with … decrease in inhibition by trovirdine. Enzyme-kinetic studies on trovirdine have been carried …
Number of citations: 55 www.sciencedirect.com
H Zhang, L Vrang, C Rydergaard… - Antiviral Chemistry …, 1996 - journals.sagepub.com
… synergism was ddC-TP and trovirdine at a 20:1 molar ratio … of trovirdine was independent of increased concentrations of AZT triphosphate and ddC triphosphate implying that trovirdine …
Number of citations: 8 journals.sagepub.com
D Gavriliu, C Fossey, A Ciurea… - … and Nucleic Acids, 2002 - Taylor & Francis
A series of eleven heterodimers containing both a nucleoside analogue (d4U, d4T) and a non-nucleoside type inhibitor (Trovirdine analogue) were synthesized and evaluated for their …
Number of citations: 19 www.tandfonline.com
E Sugeac, C Fossey, D Ladurée… - Journal of enzyme …, 2003 - Taylor & Francis
… For the NNRTI, a Trovirdine Analogue (belonging to the phenethylthiazolylthiourea class) was chosen. The conjugation of the two different inhibitors (NRTI and NNRTI) was performed …
Number of citations: 17 www.tandfonline.com
FM Uckun, C Mao, S Pendergrass, D Maher… - Bioorganic & medicinal …, 1999 - Elsevier
… 1 strains with these mutations) In the present study, we replaced the pyridyl ring of trovirdine with a cyclohexenyl … Trovirdine was synthesized according to the literature procedure. 2 …
Number of citations: 66 www.sciencedirect.com
C Mao, R Vig, TK Venkatachalam, EA Sudbeck… - Bioorganic & Medicinal …, 1998 - Elsevier
… of the active PETF derivative trovirdine (Figure IA). … trovirdine, Docking studies using the composite binding pocket suggested that the replacement of the planar pyridyl ring of trovirdine …
Number of citations: 104 www.sciencedirect.com
SH Jung, IW Kim, JM Kim, SS Han, SH Joe… - Proceedings of the …, 2001 - koreascience.kr
6/7-(Substituted-phenyl) amino-5, 8-quinazolinediones were synthesized by regioselective substitution of 5, 8–quinazolinedione in the presence of Ce (lli) jons and 7-methoxy-5, 8-…
Number of citations: 0 koreascience.kr
FM Uckun, C Mao, S Pendergrass… - Antiviral Chemistry …, 2000 - journals.sagepub.com
… (trovirdine is 20-times less potent than HI-244 against the RT-MDR strain). The presence of a para-methyl group in HI-244 contributes to an increase (relative to trovirdine) … to trovirdine, …
Number of citations: 26 journals.sagepub.com
FM Uckun, S Pendergrass, D Maher, D Zhu… - Bioorganic & medicinal …, 1999 - Elsevier
… five times more potent than trovirdine, 1250 times more potent … more potent than that of trovirdine, 2083 times more potent … the IC 50 values of trovirdine, nevirapine, and delavirdine were …
Number of citations: 72 www.sciencedirect.com
H Zhang - 1997 - openarchive.ki.se
… Combinations of trovirdine with other RT inhibitors including AZT, ddC, ddI and … trovirdine. These studies indicate a potential for synergistic effects also in vivo when combining trovirdine …
Number of citations: 2 openarchive.ki.se

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.